
5-(4-Iodophenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Iodophenyl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)thiophene-2-carbaldehyde typically involves the iodination of a phenylthiophene precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(4-Iodophenyl)thiophene-2-carbaldehyde can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Condensation: Primary amines or alcohols in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Condensation reactions produce imines or acetals.
- Oxidation results in carboxylic acids, while reduction yields alcohols .
科学研究应用
Chemistry: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of more complex thiophene-based molecules. It is also employed in the development of new materials with unique electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties .
Industry: The compound is utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors .
作用机制
The mechanism of action of 5-(4-Iodophenyl)thiophene-2-carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .
相似化合物的比较
- 5-(4-Bromophenyl)thiophene-2-carbaldehyde
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
- 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
Comparison: 5-(4-Iodophenyl)thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
属性
分子式 |
C11H7IOS |
|---|---|
分子量 |
314.14 g/mol |
IUPAC 名称 |
5-(4-iodophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
InChI 键 |
NWHJOFZXIIRJHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
![20-[[(1S)-4-[[(2S)-6-amino-1-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxohexan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid](/img/structure/B13924154.png)
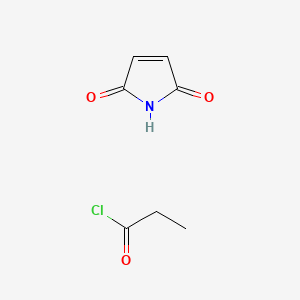

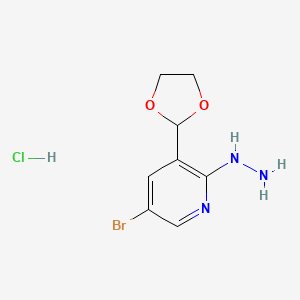
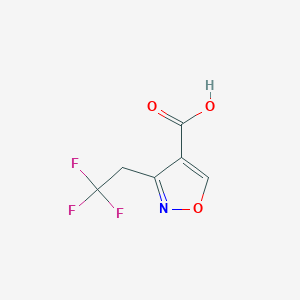

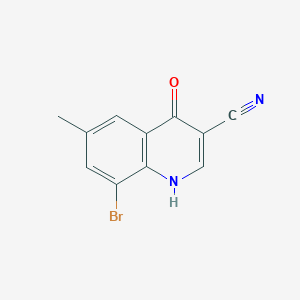
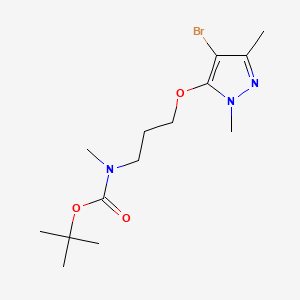
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
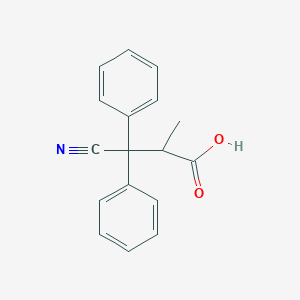

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
